Cas no 2034544-22-2 (1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one)
![1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one structure](https://ja.kuujia.com/scimg/cas/2034544-22-2x500.png)
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one
- 1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one
- 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one
-
- インチ: 1S/C25H27N5OS/c1-18-17-19(2)30(26-18)21-10-7-20(8-11-21)9-12-24(31)28-13-15-29(16-14-28)25-22-5-3-4-6-23(22)32-27-25/h3-8,10-11,17H,9,12-16H2,1-2H3
- InChIKey: VATUPFOLLPLFIP-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(=N1)N1C([H])([H])C([H])([H])N(C(C([H])([H])C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])N2C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=N2)=O)C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 634
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 82.5
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-2005-25mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-2μmol |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-3mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-50mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-30mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-1mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-4mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-10μmol |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-10mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6513-2005-15mg |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
2034544-22-2 | 15mg |
$89.0 | 2023-09-08 |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-oneに関する追加情報
Introduction to 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one (CAS No. 2034544-22-2)
Chemical research has been instrumental in the development of novel compounds that exhibit significant potential in pharmaceutical applications. Among these, 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one, with the CAS number CAS No. 2034544-22-2, has garnered attention due to its unique structural features and promising biological activities. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with piperazine and pyrazole moieties, which are well-known for their role in modulating various biological pathways.
The structural framework of this compound incorporates a benzothiazole ring at the 4-position of a piperazine moiety, which is further connected to a phenyl ring substituted with a 3,5-dimethyl-1H-pyrazol group at the 4-position. This arrangement creates a multifaceted pharmacophore that can interact with multiple targets in biological systems. The benzothiazole moiety is particularly noteworthy for its presence in numerous pharmacologically active agents, while the piperazine and pyrazole components are known for their ability to enhance binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target enzymes and receptors involved in neurological disorders. The compound 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one has been investigated for its potential role in modulating neurotransmitter systems. Studies have suggested that its unique structural features may enable it to interact with receptors such as serotonin and dopamine receptors, which are implicated in conditions like depression and schizophrenia.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the benzothiazole ring, followed by the introduction of the piperazine and pyrazole substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired connectivity between the heterocyclic rings. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring a more sustainable approach to drug development.
Evaluation of the biological activity of 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one (CAS No. 2034544-22-2) has revealed promising results in preclinical studies. Initial assays have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial in regulating neurotransmitter levels. Furthermore, the compound has shown potential as an antagonist for certain serotonin receptors, suggesting its utility in treating neurological disorders.
The pharmacokinetic properties of this compound are also under investigation to determine its suitability for therapeutic applications. Parameters such as solubility, stability, and metabolic clearance are critical factors that influence its bioavailability and efficacy. Computational modeling techniques have been utilized to predict these properties, allowing for rapid screening of potential candidates before experimental validation.
In conclusion, 1-[4-(1,2-benzothiazol-3-y)piperazin-1--yl]-
3-[
4-(
3,
5-dimethyl
)-
H
pyrazol-
2034544-22-2 (1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]propan-1-one) 関連製品
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 2171978-57-5(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 1697408-96-0(Cyclobutanemethanol, 1-(aminomethyl)-α-ethyl-α-propyl-)
- 530080-21-8(1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)
- 116430-60-5(Vapreotide Acetate)
- 62310-17-2(2-chloro-5-(diethylsulfamoyl)benzoic acid)
- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)
- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)



